9-Benzyl-9-butyl-9H-fluorene
Description
Historical Evolution of Research on Fluorene (B118485) Scaffolds
The study of fluorene and its derivatives has a long history, with initial interest sparked by its presence in coal tar. For many years, fluorene was primarily a chemical curiosity. However, the 20th century saw a surge in research as the unique electronic and photophysical properties of the fluorene scaffold were recognized. nih.gov A significant turning point was the discovery that modifying the 9-position of the fluorene ring system could dramatically influence its characteristics. nih.govmdpi.com
Early research focused on simple substitutions, but the field has since evolved to include the synthesis of complex, multifunctional fluorene-based molecules. researchgate.net This evolution was driven by the potential applications of these compounds in various fields, particularly materials science. labxing.com The development of new synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, further expanded the diversity of accessible fluorene derivatives. mdpi.com
Significance of 9,9-Disubstitution in Fluorene Derivatives for Advanced Chemical Synthesis
The substitution at the C9 position of the fluorene molecule is of paramount importance. The methylene (B1212753) bridge in the parent fluorene is susceptible to oxidation, which can be detrimental to the stability of materials derived from it. mdpi.com Introducing two substituents at this position, a strategy known as 9,9-disubstitution, effectively mitigates this issue and enhances the long-term stability of the resulting materials. mdpi.com
This disubstitution also serves another critical purpose: it prevents the aggregation of fluorene-based polymers. The bulky groups at the C9 position act as steric hindrances, keeping the polymer chains separated and ensuring good solubility in common organic solvents. spiedigitallibrary.org This is crucial for the processability of these materials into uniform, high-quality films for applications in electronic devices. spiedigitallibrary.org Furthermore, the nature of the substituents at the C9 position can be tailored to fine-tune the optical and electronic properties of the molecule, such as the emission color in organic light-emitting diodes (OLEDs). spiedigitallibrary.orgmdpi.com The ability to modify these properties without significantly altering the conjugated backbone makes 9,9-disubstituted fluorenes highly versatile building blocks in advanced chemical synthesis. spiedigitallibrary.org
Conceptual Framework for Investigating 9-Benzyl-9-butyl-9H-fluorene within Organic Chemistry
The asymmetric nature of the substitution in this compound is of particular interest. The combination of an aromatic and an aliphatic substituent can lead to unique packing arrangements in the solid state and influence the morphology of thin films, which are critical factors in the performance of organic electronic devices. Research on such asymmetrically substituted fluorenes contributes to a deeper understanding of structure-property relationships in this important class of organic materials. The synthesis of related compounds, such as 9-benzyl-9-(4-nitrophenyl)-9H-fluorene, has been reported, indicating the accessibility of such structures for further investigation. researchgate.netrsc.org
Table 1: Chemical and Physical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | CAS Number |
| This compound | C24H24 | 312.45 | Not available |
| 9-Benzyl-9H-fluorene | C20H16 | 256.34 | 1572-46-9 molport.com |
| 9-Butyl-9H-fluorene | C17H18 | 222.32 | 35050-95-6 chemeo.com |
| 9H-Fluorene-9-carbonitrile | C14H9N | 191.23 | 1529-40-4 lookchem.com |
| 9-benzyl-9H-fluorene-9-carbonyl chloride | C21H15ClO | 318.79 | Not available sytracks.com |
| 9-[4-(4-quinolin-2-yl-piperazin-1-yl)-butyl]-9H-fluorene | C34H33N3 | 483.65 | Not available lookchem.com |
Detailed Research Findings
While specific, in-depth research articles focusing solely on this compound are not prevalent in the public domain, the principles of fluorene chemistry allow for a conceptual understanding of its likely properties and role in research. The synthesis of similar structures, such as 9-monoalkylated fluorenes, has been achieved through methods like dehydrative C-alkylation using alcohols as alkylating agents. researchgate.netrsc.org For instance, 9-benzyl-9H-fluorene can be synthesized and subsequently functionalized. rsc.org
The presence of both an aromatic (benzyl) and an aliphatic (butyl) group at the C9 position suggests that this compound could be a valuable model compound for studying the effects of asymmetric substitution on the photophysical and material properties of fluorene derivatives. The benzyl (B1604629) group can be expected to influence the electronic structure and potential for intermolecular interactions, while the butyl group would primarily enhance solubility and processability. This combination makes it a theoretically interesting target for synthesis and characterization within the field of organic materials chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
88223-32-9 |
|---|---|
Molecular Formula |
C24H24 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
9-benzyl-9-butylfluorene |
InChI |
InChI=1S/C24H24/c1-2-3-17-24(18-19-11-5-4-6-12-19)22-15-9-7-13-20(22)21-14-8-10-16-23(21)24/h4-16H,2-3,17-18H2,1H3 |
InChI Key |
BMCUTNHPOUECTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C2=CC=CC=C2C3=CC=CC=C31)CC4=CC=CC=C4 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 9 Benzyl 9 Butyl 9h Fluorene
Precursor Synthesis and Advanced Purification Strategies for 9H-Fluorene and Related Intermediates
The foundational precursor for the synthesis of 9-benzyl-9-butyl-9H-fluorene is the parent compound, 9H-fluorene. Commercially, 9H-fluorene is primarily obtained from coal tar, the complex liquid byproduct of coal coking. wikipedia.org Laboratory-scale syntheses offer alternative routes, such as the dehydrogenation of diphenylmethane (B89790) or the reduction of its oxidized counterpart, fluorenone. wikipedia.org
The C9 methylene (B1212753) bridge of fluorene (B118485) imparts a weak acidity to the protons at this position (pKa ≈ 22.6 in DMSO), a characteristic that is central to its functionalization. wikipedia.org This acidity is exploited in purification strategies. Treatment of crude fluorene with a strong base, such as sodium hydroxide (B78521) or sodium amide, results in the deprotonation of the C9 position to form the sodium salt of the fluorenyl anion. This salt exhibits low solubility in hydrocarbon solvents, allowing it to be separated by filtration from non-acidic impurities. Subsequent neutralization with a weak acid regenerates the purified 9H-fluorene. wikipedia.org
For intermediates such as 9-butyl-9H-fluorene, advanced purification is typically achieved through column chromatography on silica (B1680970) gel, using non-polar eluents like hexane. researchgate.netrsc.org This technique effectively separates the mono-alkylated product from any remaining starting material or di-alkylated byproducts.
Optimized Protocols for C9-Alkylation and C9-Benzylation Reactions
The synthesis of this compound requires the sequential introduction of a butyl group and a benzyl (B1604629) group onto the C9 position of the fluorene core. This is typically achieved through deprotonation followed by nucleophilic substitution.
The most direct route to asymmetrically disubstituted fluorenes involves a two-step sequential process. First, a mono-substituted intermediate is prepared, which is then subjected to a second, different substitution reaction.
Step 1: Mono-alkylation or Mono-benzylation. The fluorene ring is first mono-functionalized. For instance, to synthesize 9-butyl-9H-fluorene, the fluorenyl anion is generated using a suitable base and then reacted with an alkylating agent like 1-bromobutane. rsc.orgaau.edu.et Alternatively, direct alkylation using butanol can be achieved through "borrowing hydrogen" methodologies catalyzed by transition metals. acs.orgrsc.org Similarly, 9-benzyl-9H-fluorene can be synthesized by reacting fluorene with benzyl alcohol in the presence of a catalyst or with a benzyl halide under basic conditions. rsc.orgrsc.org
Step 2: Second Substitution. The resulting mono-substituted fluorene (e.g., 9-butyl-9H-fluorene) is then subjected to a second deprotonation and substitution step. The C9 proton of 9-butyl-9H-fluorene is deprotonated with a strong base, and the resulting anion is reacted with benzyl bromide or a similar benzylating agent to yield the final product, this compound. A similar strategy, starting with 9-benzyl-9H-fluorene and reacting it with a butylating agent, would also yield the target compound. This sequential approach allows for the controlled and specific introduction of two different groups at the C9 position. rsc.org
The choice of base is critical in the alkylation of fluorene, influencing reaction efficiency, selectivity, and conditions. Traditional methods often rely on strong bases to generate the nucleophilic fluorenyl anion for reaction with alkyl halides. aau.edu.et More recent methods utilize catalytic amounts of base in conjunction with alcohol alkylating agents.
A variety of bases have been evaluated for the C9-alkylation of fluorene. Potassium tert-butoxide (t-BuOK) has proven to be a simple and highly efficient catalyst for the alkylation of fluorene with various alcohols, providing near-quantitative yields under relatively mild conditions. rsc.orgresearchgate.net Cesium hydroxide (CsOH) has also been identified as a more effective base than potassium hydroxide (KOH) in certain aldehyde- or ketone-catalyzed alkylations with alcohols. researchgate.net Phase-transfer catalysis, employing bases like aqueous sodium hydroxide (NaOH) or KOH with a phase-transfer agent such as tetrabutylammonium (B224687) bromide (TBAB), provides an alternative method that is particularly useful for reactions on substituted fluorenes, like 2,7-dihalogenated fluorenes, as it avoids harsh anhydrous conditions. aau.edu.etresearchgate.net
| Base | Alkylating Agent | Catalyst/Conditions | Solvent | Temp. (°C) | Yield (%) | Reference(s) |
| t-BuOK | p-Methoxybenzyl alcohol | 50 mol% t-BuOK | Toluene (B28343) | 120 | 99 | rsc.orgresearchgate.net |
| KOH | p-Methoxybenzyl alcohol | 50 mol% KOH | Toluene | 120 | 85 | rsc.org |
| CsOH | Benzyl alcohol | Acetophenone (cat.) | - | 130 | 95 | researchgate.net |
| NaOH | 1-Bromohexane | TBAB (cat.), 50% aq. NaOH | - | 100-110 | - | researchgate.net |
To develop more sustainable and atom-economical processes, transition metal catalysis has been explored for the C9-alkylation of fluorene, primarily through the "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. This approach uses abundant and less hazardous alcohols as alkylating agents, with water as the only byproduct. acs.orgnih.govnih.gov
Iron-Catalyzed Pathways: Iron, as an earth-abundant and non-toxic metal, is an attractive catalyst. A system using iron(II) chloride (FeCl₂) with a phenanthroline ligand and a potassium tert-butoxide base has been shown to effectively catalyze the sp³ C-H alkylation of fluorene with a wide range of primary and secondary alcohols. acs.orgnih.gov This method provides good to excellent yields of mono-C9-alkylated fluorenes. acs.orgnih.gov
Nickel-Catalyzed Pathways: Nickel-based catalysts have also been developed for the C-H alkylation of the fluorene sp³ carbon. One reported protocol uses a nickel catalyst with a specific ligand to react 9H-fluorene with alcohols, proceeding through a distinct radical pathway. rsc.org Another approach utilizes nickel nanoparticles supported on nitrogen-doped carbon (Ni NPs@N-C) as a recyclable heterogeneous catalyst for the mono-alkylation of fluorene with alcohols, demonstrating excellent activity and stability. researchgate.net
| Metal Catalyst | Ligand | Base | Alkylating Agent | Temp. (°C) | Yield (%) | Reference(s) |
| FeCl₂ | Phenanthroline | KOtBu | Benzyl Alcohol | 130 | 91 | acs.orgnih.gov |
| [Ru(p-cymene)Cl₂]₂ | Ligand-Free | t-BuOK | Benzyl Alcohol | 110 | 92 | nih.govacs.org |
| Ni(OAc)₂·4H₂O | 2,2'-Bipyridine | t-BuOK | Benzyl Alcohol | 130 | 89 | rsc.org |
| Ni NPs@N-C | Heterogeneous | KOH | Benzyl Alcohol | 130 | 96 | researchgate.net |
A highly efficient, though non-sequential, approach to 9,9-disubstituted fluorenes has been developed using palladium catalysis. This method constructs the fluorene ring system and installs both C9 substituents in a single tandem reaction. The process involves the reaction of 2-iodobiphenyls with α-diazoesters, proceeding through a palladium-catalyzed C(sp²)-H activation followed by a carbenoid insertion sequence. acs.orgnih.govlabxing.com This strategy offers a straightforward route to a variety of 9,9-disubstituted fluorenes, which are valuable in materials science. acs.orgnih.govresearchgate.netlabxing.com While this method does not produce this compound directly, it represents a state-of-the-art strategy for accessing symmetrically and asymmetrically substituted fluorene derivatives with ester functionalities at the C9 position. labxing.com
Boron trifluoride etherate (BF₃·OEt₂) has emerged as a powerful Lewis acid catalyst for complex transformations involving fluorene-based propargylic alcohols. These reactions typically proceed through the generation of a propargyl/allenic carbocation intermediate, which then reacts with various nucleophiles. thieme-connect.comthieme-connect.de
For example, the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides, catalyzed by BF₃·OEt₂, affords highly functionalized and conjugated fluorene derivatives in excellent yields. thieme-connect.comthieme-connect.de The optimal catalyst loading was found to be 0.3 equivalents, with dichloromethane (B109758) as the preferred solvent. thieme-connect.de While this methodology does not directly produce simple alkyl or benzyl substituents, it showcases a sophisticated strategy for creating complex, functionalized 9,9-disubstituted fluorenes, demonstrating the versatility of fluorene chemistry. thieme-connect.comresearchgate.netrsc.orgrsc.org The reaction's outcome can be directed by the choice of nucleophile and reaction conditions, leading to a diverse array of complex fluorene structures. researchgate.netdntb.gov.ua
Regioselective Synthesis of this compound: Challenges and Solutions
The regioselective synthesis of this compound presents a distinct set of challenges centered on achieving controlled, unsymmetrical dialkylation at the C-9 position.
Challenges:
The core of the challenge lies in the acidity of the protons at the C-9 position of the fluorene ring (pKa ≈ 23 in DMSO). aau.edu.et This acidity allows for relatively easy deprotonation by a base to form the stable, nucleophilic fluorenyl anion. aau.edu.et While this facilitates alkylation, it also complicates the synthesis of unsymmetrical derivatives. A sequential alkylation process is required, and at each stage, there is a risk of forming undesired byproducts.
Key challenges include:
Controlling Stoichiometry: After the first alkylation (e.g., benzylation), the resulting 9-benzyl-9H-fluorene still possesses an acidic proton at the C-9 position. During the second alkylation step with a butyl group, it is difficult to prevent side reactions, such as the formation of symmetric 9,9-dibenzylfluorene or 9,9-dibutylfluorene.
Reaction Selectivity: Achieving high selectivity for the unsymmetrical product requires precise control over reaction conditions, including the choice of base, solvent, temperature, and the order of introduction of the alkylating agents.
Purification: The resulting reaction mixture may contain the desired product alongside mono-alkylated precursors and symmetrically di-alkylated byproducts, necessitating complex purification procedures.
Solutions and Methodologies:
The most effective strategy to overcome these challenges is a carefully executed sequential alkylation . This process involves two distinct steps, often employing phase-transfer catalysis (PTC) for its efficiency and milder conditions compared to methods using organolithium reagents. aau.edu.et
Step 1: Synthesis of a 9-Monoalkylated Fluorene Intermediate The first step involves the mono-alkylation of fluorene with either benzyl halide or butyl halide. For instance, 9-benzyl-9H-fluorene can be synthesized as an intermediate. rsc.org This reaction is commonly performed using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a biphasic system (e.g., toluene/water) with a phase-transfer catalyst such as a tetraalkylammonium salt. aau.edu.et The catalyst transports the hydroxide anion into the organic phase to deprotonate the fluorene, which then reacts with the alkylating agent. phasetransfercatalysis.com
Step 2: Introduction of the Second Alkyl Group The purified 9-monoalkylated intermediate is then subjected to a second alkylation step using the other alkyl halide. For example, 9-benzyl-9H-fluorene is deprotonated again under similar PTC conditions and reacted with a butyl halide to yield the final this compound. The feasibility of this subsequent functionalization has been demonstrated in the synthesis of similar unsymmetrical 9,9-disubstituted fluorenes. rsc.orgrsc.org
The table below outlines a representative sequential alkylation approach using phase-transfer catalysis.
| Step | Reactants | Catalyst/Base | Solvent System | Product | Purpose |
| 1 | 9H-Fluorene, Benzyl Chloride | Tetrabutylammonium bromide / 50% aq. NaOH | Toluene/Water | 9-Benzyl-9H-fluorene | Creation of the mono-substituted intermediate. rsc.org |
| 2 | 9-Benzyl-9H-fluorene, Butyl Bromide | Tetrabutylammonium bromide / 50% aq. NaOH | Toluene/Water | This compound | Introduction of the second, different alkyl group to form the unsymmetrical product. rsc.org |
Green Chemistry Principles and Sustainable Synthetic Routes in Fluorene Functionalization
The integration of green chemistry principles into the synthesis of fluorene derivatives is crucial for minimizing environmental impact and improving process safety and efficiency. sigmaaldrich.comrroij.com Several sustainable strategies can be applied to the synthesis of this compound.
Catalysis over Stoichiometric Reagents A core principle of green chemistry is the use of catalysts to enhance reaction efficiency and reduce waste. sigmaaldrich.comrroij.com
Phase-Transfer Catalysis (PTC): As described previously, PTC is an inherently greener method for C-alkylation. phasetransfercatalysis.comphasetransfercatalysis.com It avoids the need for strictly anhydrous conditions and hazardous, pyrophoric bases like n-butyllithium, which are often used in traditional organometallic chemistry. aau.edu.et
Metal-Catalyzed "Borrowing Hydrogen" Reactions: This advanced, atom-economical approach uses alcohols (e.g., benzyl alcohol, 1-butanol) as the alkylating agents instead of alkyl halides. acs.orgrsc.org In this process, a metal catalyst, typically based on ruthenium or copper, temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. rsc.orgsci-hub.se The aldehyde then reacts with the fluorene carbanion, and the catalyst returns the hydrogen, with water being the only byproduct. acs.org This method significantly improves atom economy and avoids the formation of halide salt waste. acs.org
Use of Alternative Energy Sources
Microwave-Assisted Synthesis: Employing microwave irradiation as an energy source can dramatically accelerate reaction rates, often reducing reaction times from many hours to mere minutes. tandfonline.comtandfonline.com This leads to significant energy savings and can also improve product yields and purity compared to conventional heating methods. tandfonline.comresearchgate.net
Safer Solvents and Reaction Conditions The choice of solvent is a critical factor in the environmental footprint of a chemical process.
Aqueous Media: Performing reactions in water is highly desirable. A facile method for the C-H alkylation of fluorene has been reported under aqueous conditions, which also has the benefit of inhibiting the formation of the common fluorenone impurity. researchgate.net
Ionic Liquids (ILs): Ionic liquids are salts that are liquid at low temperatures and are considered green solvents due to their negligible vapor pressure, which reduces air pollution. tdl.org They can function as both the reaction medium and the catalyst in various organic transformations, including the synthesis of fluorene derivatives. rsc.orgscispace.commdpi.com
The following table summarizes key green chemistry approaches applicable to fluorene functionalization.
| Green Chemistry Principle | Approach | Example Application | Advantages |
| Catalysis | Ruthenium-catalyzed "Borrowing Hydrogen" | Alkylation of fluorene using benzyl alcohol and butanol. acs.org | High atom economy; water is the only byproduct; avoids halide waste. acs.orgacs.org |
| Energy Efficiency | Microwave-Assisted Synthesis | One-pot synthesis of fluorene derivatives in water under microwave irradiation. tandfonline.comtandfonline.com | Drastically reduced reaction times (hours to minutes); improved yields; lower energy consumption. tandfonline.com |
| Safer Solvents | Use of Aqueous Media | C-H alkylation of fluorene performed directly in water. researchgate.net | Environmentally benign; reduces use of volatile organic compounds (VOCs); can suppress side reactions. researchgate.net |
| Safer Solvents | Use of Ionic Liquids | Condensation reaction to form fluorene derivatives using bifunctional ionic liquids as catalysts. rsc.orgscispace.com | Low volatility; recyclable catalyst/solvent system; can be designed for specific reactions. scispace.com |
Investigations into Reaction Mechanisms and Kinetics of C9 Substitution on Fluorene Ring Systems
Detailed Mechanistic Pathways for the Formation of 9-Benzyl-9-butyl-9H-fluorene
The formation of this compound involves the sequential substitution at the C9 position of the fluorene (B118485) ring. This process is typically achieved through alkylation and benzylation reactions, which can proceed through various mechanistic pathways.
Elucidation of Carbanion Intermediates and Transition State Structures
The C9 protons of fluorene are acidic, allowing for deprotonation by a base to form a 9-fluorenyl carbanion. thieme-connect.de This carbanion is a key reactive intermediate in the synthesis of C9-substituted fluorenes. cdnsciencepub.com It is a nucleophile that can attack electrophiles, such as alkyl and benzyl (B1604629) halides, to form new carbon-carbon bonds at the C9 position. wikipedia.org The stability of the fluorenyl carbanion is attributed to the delocalization of the negative charge over the aromatic system.
The structure of the carbanion can influence the stereochemistry of the reaction. siue.edu Depending on the reaction conditions, the carbanion can exist as a free ion or as an ion pair with a counterion. siue.edu The geometry of the carbanion is generally considered to be planar, which can affect the approach of the electrophile. siue.edu
The transition state of the alkylation/benzylation reaction involves the formation of a new C-C bond between the C9 of the fluorene and the incoming alkyl or benzyl group. The structure of this transition state is crucial for understanding the reaction's kinetics and selectivity. nih.govsolubilityofthings.com Theoretical studies, such as Density Functional Theory (DFT) calculations, can provide insights into the geometry and energy of these transition states. chinesechemsoc.org For instance, in the context of C-H bond cleavage, the transition state can be imbalanced, a concept useful in understanding structure-reactivity relationships. nih.gov
Role of Solvents and Counterions in C9-Alkylation/Benzylation Processes
The choice of solvent significantly impacts the rate and selectivity of C9-alkylation and benzylation reactions. Solvents can influence the solubility of the reactants, the stability of the carbanion intermediate, and the nature of the ion pair. weebly.com In many cases, polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are used. researchgate.net However, studies have shown that solvents like toluene (B28343) and dioxane can also be effective. rsc.org The solvent can affect the aggregation of organometallic reagents, which in turn influences their reactivity.
Counterions, derived from the base used for deprotonation, also play a critical role. researchgate.net The nature of the counterion (e.g., Li+, Na+, K+) can affect the reactivity of the carbanion and the stereochemical outcome of the reaction. escholarship.org Weakly coordinating counterions can lead to more reactive "naked" carbanions, while tightly bound counterions can reduce reactivity. researchgate.netnih.gov The interaction between the carbanion and the counterion can also influence the regioselectivity of the reaction. researchgate.net In some gold-catalyzed reactions, the counterion has been shown to be crucial for the reaction to proceed. tesisenred.net
Analysis of Borrowing Hydrogen Mechanisms in Catalytic Alkylations
The "borrowing hydrogen" or "hydrogen autotransfer" mechanism is a green and atom-economical method for C-C bond formation. rsc.org This process involves the temporary removal of hydrogen from a substrate (an alcohol in this case), which is then returned to a reaction intermediate in a later step. In the context of fluorene alkylation, an alcohol serves as the alkylating agent, and water is the only byproduct. rsc.orgnih.gov
This mechanism typically involves a transition metal catalyst, such as those based on iron, nih.govacs.org copper, rsc.orgrsc.org ruthenium, researchgate.net or nickel. rsc.org The catalytic cycle generally proceeds as follows:
The metal catalyst dehydrogenates the alcohol to form an aldehyde or ketone.
The fluorene carbanion, formed by deprotonation, undergoes a condensation reaction with the in-situ generated aldehyde or ketone to form a 9-alkylidenefluorene intermediate. nih.govacs.org
The metal-hydride species, formed in the initial dehydrogenation step, then hydrogenates the 9-alkylidenefluorene intermediate to yield the final C9-alkylated fluorene product and regenerate the active catalyst. rsc.orgnih.govacs.org
Control experiments and deuterium (B1214612) labeling studies have been used to support the borrowing hydrogen mechanism. nih.govacs.org
Postulation and Verification of Propargylic Carbocation Intermediates
While not directly involved in the synthesis of this compound from benzyl and butyl halides, the reaction of fluorene with propargylic alcohols can proceed through propargylic carbocation intermediates. researchgate.netthieme-connect.comsorbonne-universite.fr These reactions are often catalyzed by Lewis acids like BF₃·OEt₂. thieme-connect.deresearchgate.net The propargylic alcohol is activated by the Lewis acid, leading to the formation of a propargyl cation or an allene (B1206475) carbocation intermediate. sorbonne-universite.frresearchgate.net The fluorenyl nucleophile can then attack this electrophilic intermediate. The stability and reactivity of these carbocationic intermediates are influenced by the substituents on the fluorene and the propargylic alcohol. thieme-connect.de
Kinetic Studies and Rate-Determining Steps in the Synthesis of 9,9-Disubstituted Fluorenes
Kinetic studies are essential for understanding the factors that control the rate of a reaction and for optimizing reaction conditions. In the synthesis of 9,9-disubstituted fluorenes, the rate-determining step can vary depending on the specific reaction mechanism.
For reactions proceeding through a carbanion intermediate via an SN2 mechanism, the rate is typically dependent on the concentrations of both the fluorenyl carbanion and the alkylating agent. numberanalytics.com However, if the reaction follows an SN1 pathway, the formation of the carbocation from the alkylating agent would be the rate-determining step, and the rate would be dependent only on the concentration of the alkylating agent. numberanalytics.com
The table below summarizes the effect of various catalysts on the alkylation of fluorene with alcohols, highlighting the diverse conditions and outcomes.
| Catalyst System | Base | Temperature (°C) | Key Features |
| FeCl₂/phenanthroline | KOtBu | Not specified | Effective for mono-C9-alkylation with primary and secondary alcohols via a borrowing hydrogen mechanism. nih.govacs.org |
| (NNS)CuCl | Not specified | Not specified | Effective for sp³ C-H alkylation of fluorene with primary and secondary alcohols via a borrowing hydrogen mechanism. rsc.org |
| t-BuOK | t-BuOK | 120 | A simple, metal-free protocol for monoalkylation with near-quantitative yields in many cases. rsc.orgnih.gov |
| Cobalt(II)/azo-aromatic ligand | Not specified | Not specified | Allows for selective single-step dialkylation and tolerates a wide range of functional groups. acs.org |
| Nickel complex | Not specified | Not specified | Proceeds via a ligand-dominated radical pathway. rsc.org |
| [Ru(p-cymene)Cl₂]₂ | Not specified | Not specified | Selective for mono-C9-alkylation with primary alcohols. researchgate.net |
| Aldehyde/Ketone | CsOH or KOH | Not specified | A green method for the selective synthesis of 9-monoalkylated fluorenes. rsc.org |
Stereochemical Analysis of C9-Substituted Fluorene Formation
The formation of this compound results in an achiral molecule as the C9 atom is not a stereocenter. However, if two different, appropriate substituents are introduced, the C9 atom can become chiral. The principles of stereochemical control are highly relevant to the synthesis of such chiral fluorene derivatives.
Asymmetric phase-transfer catalysis is a powerful strategy for controlling the stereochemistry of C9-alkylation. By employing a chiral phase-transfer catalyst, it is possible to achieve enantioselective addition to the fluorene ring system. Catalysts derived from Cinchona alkaloids, such as chiral cinchonidinium salts, have been successfully used in the asymmetric alkylation of substrates with active methylene (B1212753) groups. core.ac.uknih.gov
The mechanism of stereochemical induction in asymmetric PTC involves the formation of a chiral ion pair between the catalyst and the prochiral fluorenyl anion. wiley-vch.de This chiral complex then reacts with the alkylating agent, with one face of the nucleophilic anion being sterically shielded by the catalyst's chiral scaffold. This directs the electrophile to attack from the less hindered face, resulting in the preferential formation of one enantiomer of the product. wiley-vch.de The enantioselectivity of these reactions is highly dependent on the structure of the catalyst, the nature of the base, the solvent, and the reaction temperature. core.ac.uknih.gov For example, asymmetric glycolate (B3277807) alkylation under phase-transfer conditions has yielded products with high enantioselectivities (90:10 to 95:5 er) by using a trifluorobenzyl cinchonidinium catalyst. nih.gov While not directly applied to the synthesis of this compound, these studies demonstrate that the C9-alkylation of fluorene is a process where stereochemistry can be rigorously controlled when a chiral outcome is desired. core.ac.uknih.gov
Computational Verification of Proposed Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), serves as an indispensable tool for verifying and elucidating the mechanisms of C9-substitution on fluorene rings. nih.govresearchgate.net These theoretical calculations provide insights into reaction pathways, transition state geometries, and activation energies that are often difficult to determine experimentally.
For nucleophilic substitution reactions, a computational method known as the "σ-complex approach" has been used to predict regioselectivity and reaction rates. d-nb.info This approach calculates the stability of the intermediate Meisenheimer complex (the σ-complex) formed upon the nucleophile's attack. d-nb.infoacs.org A strong correlation has been found between the calculated stability of this intermediate and the experimentally observed reaction rates, providing a rationale for why certain substitution patterns are favored. d-nb.info The geometric similarity between the σ-complex and the rate-limiting transition state underpins the success of this model. d-nb.info
DFT calculations have also been employed to support the mechanisms of metal-catalyzed reactions. For instance, in the "borrowing hydrogen" mechanism catalyzed by iridium complexes, DFT has been used to model the proposed hemilabile Ir(III)-dihydride intermediate, which is key to the catalytic cycle. researchgate.net Similarly, DFT calculations have been used to analyze the structural and electronic properties of C9-substituted fluorenes, confirming their non-planar configurations and the influence of substituents on their HOMO-LUMO gaps. nih.govresearchgate.net These computational findings align with experimental observations and provide a deeper understanding of the structure-property relationships. nih.govresearchgate.net In studies of aromatic nucleophilic substitution on naphthalene (B1677914) systems, DFT calculations have successfully predicted the most likely site of nucleophilic attack by analyzing the frontier molecular orbitals (LUMO) of the substrate. scirp.org This type of analysis can be extended to the fluorenyl system to rationalize the high reactivity at the C9 position.
Advanced Spectroscopic and Structural Elucidation Methodologies for 9 Benzyl 9 Butyl 9h Fluorene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Complex Structure Assignment
NMR spectroscopy is a cornerstone for the structural elucidation of organic compounds. For complex structures like 9,9-disubstituted fluorenes, one-dimensional (1D) ¹H and ¹³C NMR provide initial data, but a full assignment requires more advanced, multi-dimensional techniques. researchgate.net
Two-dimensional (2D) NMR experiments are crucial for establishing the complete bonding framework and spatial arrangement of the 9-Benzyl-9-butyl-9H-fluorene molecule. These experiments resolve spectral overlap and reveal correlations between different nuclei. researchgate.netunimi.it
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would confirm the spin systems within the butyl chain (correlations between CH₂ groups) and within the aromatic rings of the fluorene (B118485) and benzyl (B1604629) moieties.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon atoms to their attached protons. It allows for the unambiguous assignment of each protonated carbon in the molecule by linking the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is particularly powerful for identifying quaternary carbons and piecing together different molecular fragments. For the target molecule, key HMBC correlations would be expected between the benzylic protons (H-1') and carbons of the fluorene ring system (C-9, C-8a, C-9a), as well as between the α-methylene protons of the butyl chain (H-1'') and the C-9 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing critical information about the molecule's 3D conformation. NOESY could reveal the spatial relationship between the protons of the benzyl and butyl groups and the nearby protons on the fluorene backbone.
Table 1: Predicted Key 2D NMR Correlations for this compound
| Correlation Type | Correlating Protons | Correlating Carbons | Structural Information Confirmed |
|---|---|---|---|
| HSQC | Aromatic (Fluorene) | Aromatic (Fluorene) | Direct C-H bonds in fluorene moiety |
| Aromatic (Benzyl) | Aromatic (Benzyl) | Direct C-H bonds in benzyl moiety | |
| Aliphatic (Butyl) | Aliphatic (Butyl) | Direct C-H bonds in butyl chain | |
| Benzylic CH₂ | Benzylic CH₂ | Direct C-H bond of benzyl methylene (B1212753) | |
| HMBC | Benzylic CH₂ | C-9, C-1', C-2', C-6' | Connectivity of benzyl group to fluorene C-9 |
| Butyl α-CH₂ | C-9, C-2'', C-3'' | Connectivity of butyl group to fluorene C-9 | |
| H-1, H-8 (Fluorene) | C-9, C-9a, C-4b | Linkage of outer fluorene rings to central carbon | |
| NOESY | Benzylic CH₂ | Butyl α-CH₂ | Spatial proximity of the two C-9 substituents |
| Benzylic CH₂ | H-1, H-8 (Fluorene) | Conformation of the benzyl group relative to the fluorene ring |
Molecules with bulky substituents often exhibit restricted rotation around single bonds, a phenomenon that can be studied using dynamic NMR (DNMR) spectroscopy. researchgate.net In fluorene derivatives with a substituent at the 9-position, rotation around the C(9)-C(Aryl) bond can be hindered. nih.govcdnsciencepub.com For this compound, variable-temperature NMR experiments could be employed to investigate the rotational barrier of the benzyl group. nih.gov At low temperatures, the rotation might slow sufficiently on the NMR timescale to cause broadening or splitting of the signals for the ortho- and meta-protons of the benzyl ring. Line shape analysis of these temperature-dependent spectra can provide quantitative data on the activation energy for the rotational process. cdnsciencepub.com Similarly, the conformational dynamics of the flexible butyl chain could also be investigated.
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used for the analysis of fluorinated compounds. nih.govbiophysics.org The chemical shift of a ¹⁹F nucleus is extremely sensitive to its local electronic environment, making it an excellent probe for structural and conformational changes. nih.govrsc.org
While no studies involving fluorinated analogues of this compound were found, this methodology would be highly valuable if such derivatives were synthesized. For instance, introducing a fluorine atom or a trifluoromethyl group onto the benzyl ring or the fluorene core would create a sensitive spectroscopic handle. beilstein-journals.org Changes in the ¹⁹F NMR spectrum upon interaction with other molecules or changes in solvent could provide detailed information about the compound's environment and binding properties.
Advanced Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry is a vital tool for determining the molecular weight and formula of a compound and for gaining structural information through the analysis of its fragmentation patterns. researchgate.net
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula. nih.gov For this compound, HRMS would be used to confirm its molecular formula of C₃₀H₂₈.
Table 2: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M]⁺• | C₃₀H₂₈ | 388.2191 |
| [M+H]⁺ | C₃₀H₂₉ | 389.2269 |
| [M+Na]⁺ | C₃₀H₂₈Na | 411.2089 |
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce product ions. wikipedia.org The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.
For this compound, the molecular ion ([C₃₀H₂₈]⁺•) would be expected to undergo fragmentation primarily through the cleavage of the bonds at the quaternary C-9 position, as this would lead to the formation of stable carbocations. The two most likely fragmentation pathways are:
Loss of a benzyl radical (•CH₂Ph): This pathway involves the cleavage of the C9-C(benzyl) bond, resulting in the formation of a 9-butylfluorenyl cation.
Loss of a butyl radical (•C₄H₉): This pathway involves the cleavage of the C9-C(butyl) bond, leading to the formation of a 9-benzylfluorenyl cation. This fragment is often observed as the base peak in the mass spectra of similar compounds due to the stability of the resulting cation. libretexts.orgnist.gov
Further fragmentation of the fluorenyl cations could also occur.
Table 3: Predicted Key MS/MS Fragments for this compound
| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion Formula | Product Ion (m/z) | Neutral Loss |
|---|---|---|---|---|
| 388.22 | Loss of butyl radical | [C₂₆H₁₉]⁺ | 331.15 | •C₄H₉ (57.07) |
| 388.22 | Loss of benzyl radical | [C₂₃H₂₁]⁺ | 297.16 | •C₇H₇ (91.05) |
| 331.15 | Loss of propene (from butyl) | [C₂₃H₁₅]⁺ | 291.12 | C₃H₆ (42.05) |
| 297.16 | Loss of benzene | [C₁₇H₁₅]⁺ | 219.12 | C₆H₆ (78.05) |
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Crystal Packing Analysis
Based on studies of compounds like 9,9-dimethyl-9H-fluorene and 9,9-dioctyl-9H-fluorene, the central fluorene unit in this compound is expected to be nearly planar, with minor distortions. mdpi.comresearchgate.net The C9 atom will possess a tetrahedral geometry, accommodating the benzyl and butyl substituents. The bond angles around this sp³-hybridized carbon are anticipated to be close to the ideal 109.5°, though slight deviations will occur due to the steric bulk of the benzyl and butyl groups.
The molecular structure of related 9,9-disubstituted fluorenes, such as 9,9-bis(pyridin-2-ylmethyl)-9H-fluorene, shows how the substituent groups orient themselves relative to the fluorene core. mdpi.com It is expected that the benzyl and butyl groups in the target compound will also adopt specific conformations to minimize steric hindrance.
Below is a table of representative crystallographic data for analogous 9,9-disubstituted fluorene compounds, which can be used to infer the likely parameters for this compound.
| Compound | Crystal System | Space Group | Key Torsion Angles (°) | Reference |
| 9,9-dimethyl-9H-fluorene | Orthorhombic | Iba2 | - | researchgate.net |
| 9,9-bis(hydroxymethyl)-9H-fluorene | Orthorhombic | P2₁2₁2₁ | C1-C14-O1-H1: 84.5 | mdpi.com |
| 9,9-bis(pyridin-2-ylmethyl)-9H-fluorene | Monoclinic | P2₁/n | C1-C14-C15-N1: -78.5(1) | mdpi.com |
Analysis of Intermolecular Interactions (e.g., π-stacking, hydrogen bonding) and Supramolecular Assembly
The supramolecular assembly of this compound in the solid state will be governed by a combination of weak intermolecular forces. While classical hydrogen bonds are absent, the crystal packing will likely be dominated by van der Waals forces, C-H···π interactions, and potentially offset π-π stacking. rsc.org
Conformational Analysis of the Fluorene Scaffold in the Crystalline State
The fluorene scaffold itself is largely rigid, but the introduction of two different substituents at the C9 position, as in this compound, introduces conformational flexibility. Single-crystal X-ray diffraction studies on analogous 9,9-disubstituted fluorenes consistently show that the fluorene unit is nearly, but not perfectly, planar. mdpi.comnih.gov A slight twist or puckering of the five-membered ring is common.
The conformation of the benzyl and butyl substituents will be a key feature. The rotation around the C9-C(benzyl) and C9-C(butyl) single bonds will be constrained to minimize steric clashes between the substituents and the fluorene ring. In the crystal structure of 9,9-bis(pyridin-2-ylmethyl)-9H-fluorene, the torsion angles highlight a specific rotational arrangement of the substituent groups. mdpi.com A similar conformational analysis for this compound would reveal the dihedral angles describing the orientation of the benzyl and butyl chains relative to the fluorene plane. This conformation is a delicate balance between intramolecular steric demands and the stabilizing forces of intermolecular packing in the crystal. mdpi.com The conformation adopted in the crystalline state significantly influences the material's properties, including its photophysical response. rsc.org
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational state of molecules like this compound. The two techniques are complementary; some vibrational modes that are strong in IR may be weak or silent in Raman, and vice versa. spectroscopyonline.com
For this compound, the spectra would be characterized by vibrations of the fluorene core, the benzyl group, and the butyl chain.
Expected FT-IR and Raman Vibrational Modes:
| Functional Group/Moiety | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR/Raman) |
| Aromatic C-H (Fluorene, Benzyl) | Stretching | 3100-3000 | Medium/Strong |
| Aliphatic C-H (Butyl, Benzyl CH₂) | Asymmetric & Symmetric Stretching | 2965-2850 | Strong/Strong |
| Aromatic C=C | Stretching | 1620-1450 | Medium-Strong/Strong |
| Aliphatic CH₂/CH₃ | Bending (Scissoring, Rocking) | 1470-1370 | Medium/Medium |
| C-C | Stretching | 1200-800 | Weak-Medium/Medium |
| Aromatic C-H | Out-of-plane Bending | 900-675 | Strong/Weak |
Data extrapolated from general spectroscopic tables and studies on similar compounds. surfacesciencewestern.commdpi.comresearchgate.netvliz.be
The FT-IR spectrum is expected to be dominated by strong absorptions from the C-H stretching of the butyl group between 2965-2850 cm⁻¹. surfacesciencewestern.com The aromatic C-H stretching vibrations from the fluorene and benzyl groups would appear in the 3100-3000 cm⁻¹ region. A series of sharp peaks between 1620 cm⁻¹ and 1450 cm⁻¹ will correspond to the C=C stretching vibrations of the aromatic rings. Strong bands in the 900-700 cm⁻¹ region, arising from aromatic C-H out-of-plane bending, can be diagnostic of the substitution pattern of the aromatic rings.
The Raman spectrum would provide complementary information. Aromatic C=C stretching vibrations typically give rise to strong Raman signals. The symmetric "breathing" modes of the aromatic rings are also characteristically strong in Raman spectra. The aliphatic C-H stretching and bending modes will also be present. Subtle shifts in the vibrational frequencies can provide insights into the molecular conformation and the degree of intermolecular interaction within the solid state. acs.org For instance, changes in the environment of the alkyl chains due to crystal packing can be reflected in the C-H stretching and bending regions.
Computational Chemistry and Theoretical Investigations of 9 Benzyl 9 Butyl 9h Fluorene
Conformational Analysis and Energy Landscape Mapping of 9-Benzyl-9-butyl-9H-fluorene and its Derivatives
The 9-position of the fluorene (B118485) core in this compound is a stereocenter with two bulky, flexible substituents: a benzyl (B1604629) group and a butyl group. The rotation around the single bonds connecting these groups to the fluorene ring gives rise to multiple possible spatial arrangements, or conformers.
Conformational analysis aims to identify the most stable of these conformers and to map the potential energy surface associated with their interconversion. acs.org Computational methods can systematically rotate the key dihedral angles and calculate the corresponding energy, revealing the low-energy minima (stable conformers) and the energy barriers (transition states) between them. escholarship.org This energy landscape is crucial for understanding the molecule's predominant shape in different environments. Studies on other complex molecules show that even subtle conformational preferences can significantly impact a molecule's biological activity or material properties. unibo.itbiorxiv.org For this compound, identifying the preferred orientation of the benzyl and butyl groups is essential for predicting how it will pack in a solid state or interact with a solvent.
Theoretical Prediction of Reactivity and Regioselectivity in Further Derivatization
Computational chemistry offers powerful tools for predicting how and where a molecule is likely to react. For this compound, further derivatization could occur at several positions, including the aromatic rings of the fluorene moiety or the benzyl group.
Theoretical models can predict the most probable sites for electrophilic or nucleophilic attack by analyzing the calculated electronic structure. acs.org Reactivity indices, such as Fukui functions or the mapping of the Average Local Ionization Energy (ALIE), can highlight regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). uantwerpen.be For instance, calculating the electrostatic potential map would visually show which aromatic protons are most acidic or which carbon atoms are most susceptible to attack. This allows for the prediction of regioselectivity in reactions like nitration, halogenation, or Friedel-Crafts acylation, guiding synthetic efforts toward desired products. researchgate.net
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum chemical calculations typically focus on static, single-molecule properties in a vacuum, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, often within a realistic solvent environment. nih.gov
In an MD simulation, the motion of every atom in the system (the solute, this compound, and the surrounding solvent molecules) is calculated over thousands of time steps using classical mechanics. uantwerpen.be This approach allows for the observation of large-scale molecular motions, such as the tumbling of the molecule and the flexible movement of the benzyl and butyl chains. biorxiv.org MD simulations are particularly useful for understanding solvent effects, revealing how solvent molecules arrange themselves around the solute and how this interaction influences the solute's conformational preferences. Such simulations can bridge the gap between the theoretical properties of an isolated molecule and its actual behavior in solution. nih.gov
Derivatization and Functionalization Strategies Employing the 9 Benzyl 9 Butyl 9h Fluorene Scaffold
Further Chemical Transformations of the Benzyl (B1604629) and Butyl Side Chains
The benzyl and butyl side chains of the 9-benzyl-9-butyl-9H-fluorene molecule offer multiple sites for further chemical transformations, providing a pathway to introduce new functionalities without altering the core fluorene (B118485) aromatic system.
Oxidation: The benzylic position of the side chain is particularly susceptible to oxidation. An aromatic ring enhances the stability of the adjacent carbon atoms, making controlled oxidation a viable strategy. babcock.edu.ng For instance, oxidation of an alkylbenzene side chain using strong oxidizing agents like potassium permanganate (B83412) typically leads to the formation of a carboxylic acid. libretexts.org In the case of the benzyl group on the fluorene scaffold, this could be leveraged to introduce a carboxylic acid moiety, which can then serve as a handle for further reactions such as amidation or esterification. The butyl group is more resistant to oxidation but can be functionalized under more forcing conditions.
Halogenation: Radical-chain reactions can be employed for the selective halogenation of the side chains. libretexts.org Light-induced chlorination or bromination can introduce halogen atoms at the benzylic position. libretexts.org Furthermore, modern methods for C-H functionalization offer more selective routes. For example, visible-light-activated diarylketone catalysts can abstract a benzylic hydrogen, enabling direct fluorination in the presence of a fluorine radical donor like Selectfluor. organic-chemistry.org Similarly, transition-metal-catalyzed methods, such as those using ruthenium complexes, can facilitate the alkylation of the C9 position using alcohols, a concept that could potentially be adapted for further functionalization of the existing side chains. researchgate.net
Table 1: Potential Side-Chain Functionalization Reactions
| Reaction Type | Reagents & Conditions | Potential Product Functional Group |
|---|---|---|
| Benzylic Oxidation | KMnO₄, NaOH, heat | Carboxylic Acid (-COOH) |
| Radical Halogenation | Cl₂, light or SO₂Cl₂ | Chloroalkane (-CH₂Cl) |
| C-H Fluorination | 9-Fluorenone, Selectfluor, visible light | Fluoroalkane (-CHF-) organic-chemistry.org |
Development of Chiral Variants through Asymmetric Derivatization
Introducing chirality into the this compound structure can lead to materials with unique chiroptical properties, such as circularly polarized luminescence (CPL), which are valuable for applications in displays and photonics. jst.go.jp Chirality can be introduced in several ways.
One approach is to attach a pre-existing chiral moiety to the fluorene scaffold. For example, a chiral group could be incorporated into one of the side chains or attached to the aromatic rings via cross-coupling or other functionalization reactions. nih.govrsc.org
A more sophisticated strategy involves the catalytic asymmetric synthesis of chiral fluorenes. researchgate.net While the C9 position is already prochiral in this compound, asymmetric derivatization of the fluorene rings or the benzyl group could induce chirality. For instance, a chiral Brønsted acid could catalyze a double Friedel-Crafts reaction to construct a chiral fluorene framework, a strategy that could be adapted for post-functionalization. rsc.org Asymmetric C-H activation on the aromatic rings or the benzylic position of the side chain, using a chiral transition metal catalyst, could also be a viable route to enantiomerically enriched derivatives.
Design and Synthesis of Complex Molecular Architectures Incorporating the this compound Core
The this compound unit is an excellent building block for constructing larger, more complex molecular architectures due to its rigid, emissive core and the synthetic handles that can be installed on its periphery. organic-chemistry.orgrsc.org
By employing the functionalization strategies described above, particularly palladium-catalyzed cross-coupling reactions, the fluorene core can be integrated into a variety of advanced structures. organic-chemistry.orgacs.orgresearchgate.net For example, using di-halogenated fluorene as a monomer in Suzuki polymerization reactions can lead to the formation of well-defined, n-type conjugated copolymers. researchgate.net These polymers are of interest for organic electronics.
Furthermore, the fluorene unit can serve as the central core for dendritic or star-shaped molecules. By functionalizing the 2 and 7 positions with appropriate groups, "arms" can be grown outwards, leading to complex, three-dimensional structures. The synthesis of hyperbranched polymers containing fluorene functionalities has been achieved through methods like click chemistry. explorationpub.com These complex architectures are explored for their unique electronic and photophysical properties, which can differ significantly from their linear counterparts.
Surface Grafting and Polymerization Strategies for Fluorene Derivatives
Immobilizing fluorene derivatives onto surfaces is crucial for the fabrication of organic electronic devices like organic field-effect transistors (OFETs) and sensors. Surface grafting creates robust, stable layers with controlled properties. researchgate.net
Grafting-to Strategies: A common approach is the "grafting-to" method, where a pre-synthesized polymer containing fluorene units is attached to a suitably functionalized surface. Thiol-ene "click" chemistry has proven to be a highly efficient method for this purpose. acs.org A vinyl-functionalized polyfluorene derivative can be rapidly grafted onto a substrate presenting free thiol groups under UV irradiation, often without needing a photoinitiator. researchgate.netacs.org Another method involves electropolymerization, where a fluorene copolymer bearing electropolymerizable groups, such as carbazole, is covalently grafted onto a conducting substrate like indium tin oxide (ITO) through cyclic voltammetry. uh.edu
Grafting-from Strategies: In the "grafting-from" approach, polymerization is initiated from an initiator-functionalized surface. This allows for the growth of dense polymer brushes. A this compound derivative could be functionalized with an initiator group and then used to grow a polymer chain directly from a substrate.
Direct Polymerization: Functionalized this compound monomers can also be used in direct polymerization reactions to create soluble, high-molecular-weight polymers. Suzuki and Yamamoto coupling reactions are standard methods for synthesizing polyfluorenes. researchgate.net The resulting polymers can be processed from solution to form thin films for various electronic applications. The copolymerization of fluorene with other monomers, such as 3-hexylthiophene, can be used to tune the electronic and optical properties of the resulting materials. nih.gov
Comparative Analysis with Other C9 Substituted Fluorene Derivatives
Methodological Efficiencies and Challenges in Synthesizing Variously Substituted Fluorenes
The synthesis of C9-substituted fluorenes, including 9-benzyl-9-butyl-9H-fluorene, presents both opportunities and challenges for chemists. Traditional methods for creating 9-monoalkylated fluorenes have often involved the condensation of fluorene (B118485) with aldehydes followed by hydrogenation, or the SN2 reaction of 9-lithofluorene with haloalkanes. nih.gov However, these approaches can be hampered by harsh reaction conditions, the formation of complex product mixtures, and operational difficulties. nih.gov
A significant challenge lies in controlling the degree of substitution. The acidity of the C9 protons facilitates deprotonation, but can lead to mixtures of mono- and di-substituted products. Achieving selective mono-alkylation or a specific di-alkylation pattern, such as in this compound, requires careful control of stoichiometry and reaction conditions.
More recent and efficient protocols have been developed to overcome these hurdles. For instance, the use of potassium tert-butoxide (t-BuOK) as a catalyst for the alkylation of fluorene with alcohols offers a milder and more environmentally friendly route to 9-monoalkylfluorenes, often with near-quantitative yields. nih.govrsc.org This method avoids the harsh conditions and stoichiometric use of strong bases associated with older techniques. nih.gov Phase-transfer catalysis has also emerged as an effective method for C-alkylation reactions of fluorene, demonstrating high efficiency for di- and tetra-alkylation reactions. researchgate.net
However, the synthesis of asymmetrically substituted derivatives like this compound introduces another layer of complexity. Stepwise addition of different alkylating agents is necessary, which can be inefficient and lead to purification challenges. The synthesis of symmetrical derivatives, in contrast, is often more straightforward. ucf.edu The choice of solvent and base remains a critical parameter, with combinations like potassium hydroxide (B78521) in tetrahydrofuran (B95107) (THF) being effective for certain transformations, such as the synthesis of 9-fluorenones from 9H-fluorenes via air oxidation. researchgate.net
Comparative Mechanistic Insights into C9-Alkylation and Benzylation Reactions with Diverse Substituents
The mechanism of C9-alkylation and benzylation in fluorene derivatives is fundamentally centered on the generation of a fluorenyl anion. The choice of base and substrate dictates the subsequent reaction pathway. In the t-BuOK-catalyzed alkylation with alcohols, a proposed mechanism involves the initial formation of an aldehyde from the alcohol. nih.govresearchgate.net This aldehyde then condenses with fluorene to form a dibenzofulvene intermediate. nih.govresearchgate.net Subsequently, a potassium alkoxide reduces the exocyclic double bond in a process analogous to a Meerwein-Ponndorf-Verley reduction, ultimately yielding the 9-alkylfluorene. researchgate.net
When comparing different substituents, the nature of the electrophile (e.g., an alkyl halide or an alcohol) plays a crucial role. Benzylation reactions, for instance, can proceed via different mechanisms depending on the reaction conditions. The use of phase-transfer catalysts facilitates the reaction between the fluorenyl anion and benzyl (B1604629) halides in a biphasic system. researchgate.net
The electronic nature of the substituents on the fluorene ring or the alkylating agent can also influence the reaction mechanism and rate. Electron-withdrawing groups on the fluorene skeleton can increase the acidity of the C9 protons, facilitating anion formation. Conversely, electron-donating groups may slow down this initial deprotonation step. The steric bulk of both the existing substituent at C9 and the incoming electrophile will also significantly impact the feasibility and rate of the reaction.
Generalizability of Characterization Methodologies Across the Fluorene Family
The characterization of this compound and other C9-substituted fluorenes relies on a well-established suite of spectroscopic and analytical techniques that are generally applicable across the fluorene family. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation. nih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the protons and carbons, respectively, allowing for the confirmation of the substitution pattern at the C9 position. nih.gov For more complex structures, two-dimensional NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign the structure. nih.gov
Mass spectrometry is another indispensable tool for determining the molecular weight and fragmentation patterns of these compounds, further confirming their identity. For crystalline fluorene derivatives, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure and offers insights into the solid-state packing and intermolecular interactions.
Optical properties are often a key feature of interest for fluorene derivatives, particularly in the context of materials for optoelectronics. mdpi.com UV-visible absorption and fluorescence spectroscopy are routinely used to determine the electronic transitions and emissive properties of these compounds. nih.govmdpi.com The position of absorption and emission maxima, as well as the fluorescence quantum yield, are sensitive to the nature of the substituents at the C9 position and elsewhere on the fluorene core. nih.gov Electrochemical studies, such as cyclic voltammetry, are also employed to probe the redox properties and determine the energy levels of the molecular orbitals, which is crucial for applications in organic electronics. mdpi.com
Impact of Substituent Steric and Electronic Effects on Fluorene Reactivity and Conformation
The substituents at the C9 position exert a profound influence on the reactivity and conformation of the fluorene molecule. The introduction of bulky groups like benzyl and butyl in this compound introduces significant steric hindrance around the C9 carbon. This steric crowding can influence the reactivity of the remaining C9-H proton (if present) and can also affect the planarity of the fluorene system.
Steric effects are particularly important in the design of materials for applications such as organic light-emitting diodes (OLEDs). The presence of bulky C9 substituents can prevent close packing of the fluorene molecules in the solid state. rsc.orgrsc.org This can be advantageous in suppressing intermolecular interactions that can lead to quenching of fluorescence and reduced device efficiency. rsc.orgrsc.org By acting as steric hindrances, these groups can help to maintain the desired photophysical properties of the individual molecules in the solid state. rsc.orgrsc.org
Electronically, the nature of the C9 substituents can modulate the electron density of the fluorene π-system. While alkyl and benzyl groups are generally considered to be weakly electron-donating, their primary impact is often steric. However, the introduction of strongly electron-donating or electron-withdrawing groups at C9 can significantly alter the electronic properties of the fluorene core. This, in turn, affects the molecule's absorption and emission characteristics, as well as its electrochemical behavior. mdpi.com For example, modifying the fluorene structure to create dibenzofulvene derivatives through reactions at the C9 position leads to a significant reduction in the energy gap, which is a desirable feature for certain electronic applications. mdpi.com The interplay between steric and electronic effects is therefore a critical consideration in the design and synthesis of functional fluorene derivatives. researchgate.net
Future Research Directions and Emerging Opportunities in 9 Benzyl 9 Butyl 9h Fluorene Research
Unexplored Synthetic Pathways and Novel Catalytic Approaches for 9,9-Disubstitution
The synthesis of 9,9-disubstituted fluorenes, including 9-Benzyl-9-butyl-9H-fluorene, traditionally relies on the alkylation of fluorene (B118485). researchgate.net However, there is considerable scope for the development of more efficient, selective, and sustainable synthetic methods. Future research should focus on several key areas:
Transition-Metal Catalysis : While transition-metal catalysis has been utilized for C-C bond formation at the 9-position of fluorene, the exploration of novel catalytic systems remains a promising avenue. researchgate.net Research into catalysts that can operate under milder conditions, exhibit higher turnover numbers, and tolerate a wider range of functional groups is crucial. For instance, palladium-catalyzed cross-coupling reactions of 1,1-diboronates with 2,2′-dibromobiphenyls have shown efficiency in synthesizing 9H-fluorene derivatives and could be adapted for 9,9-disubstitution. organic-chemistry.org
Metal-Free Approaches : The development of metal-free catalytic systems for 9,9-disubstitution is a significant goal for green chemistry. researchgate.net Organocatalysis, for example, offers an attractive alternative to transition-metal catalysis, potentially reducing cost and toxicity.
C-H Activation : Direct C-H activation at the C9 position of a monosubstituted fluorene to introduce a second substituent would be a highly atom-economical approach. This would circumvent the need for pre-functionalized starting materials.
Flow Chemistry : The application of continuous flow technologies for the synthesis of 9,9-disubstituted fluorenes could offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes.
| Synthetic Approach | Potential Advantages | Research Focus |
| Novel Transition-Metal Catalysis | High efficiency and selectivity, functional group tolerance. researchgate.net | Development of earth-abundant metal catalysts, milder reaction conditions. |
| Metal-Free Catalysis | Reduced cost and toxicity, environmentally benign. researchgate.net | Design of novel organocatalysts, exploration of photoredox catalysis. |
| Direct C-H Activation | High atom economy, simplified synthetic routes. | Discovery of selective catalysts for C9-H functionalization. |
| Flow Chemistry | Improved reaction control, scalability, and safety. | Optimization of flow reactor parameters for 9,9-disubstitution reactions. |
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring and Mechanistic Elucidation
A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is essential for optimizing existing methods and developing new ones. Advanced spectroscopic techniques capable of in situ monitoring can provide invaluable real-time data on reaction kinetics, intermediates, and byproducts. researchgate.net
Future research in this area should involve:
Process Analytical Technology (PAT) : The integration of techniques such as Near-Infrared (NIR) and Raman spectroscopy into the reaction setup can allow for continuous monitoring of reactant consumption and product formation. uib.no
High-Resolution Mass Spectrometry : The use of advanced mass spectrometry techniques can aid in the identification of transient intermediates and help to elucidate complex reaction pathways.
NMR Spectroscopy : In situ NMR spectroscopy can provide detailed structural information about the species present in the reaction mixture at any given time, offering insights into the reaction mechanism.
| Spectroscopic Technique | Information Gained | Impact on Research |
| In Situ FT-IR/Raman Spectroscopy | Real-time monitoring of functional group transformations, reaction kinetics. researchgate.net | Optimization of reaction parameters, identification of reaction endpoints. |
| In Situ NMR Spectroscopy | Structural elucidation of intermediates and byproducts. | Detailed mechanistic understanding of the substitution process. |
| Advanced Mass Spectrometry | Identification of transient species and reaction intermediates. | Elucidation of complex reaction pathways and potential side reactions. |
Integration of Machine Learning and Artificial Intelligence in Predicting Fluorene Reactivity and Optimizing Synthesis
The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize organic synthesis. acs.orgbeilstein-journals.org For this compound and its derivatives, these computational tools can be employed to:
Predict Reactivity : ML models can be trained on existing datasets of fluorene functionalization reactions to predict the outcome of new, untested reactions. nsf.govresearchgate.net This can significantly reduce the number of experiments required to identify optimal reaction conditions.
Optimize Reaction Conditions : AI algorithms can be used to explore a vast parameter space (e.g., catalyst, solvent, temperature, concentration) to identify the optimal conditions for the synthesis of this compound with high yield and purity. beilstein-journals.org
Propose Novel Synthetic Routes : Retrosynthesis prediction models, powered by AI, could suggest entirely new and potentially more efficient synthetic pathways to C9-disubstituted fluorenes.
| AI/ML Application | Objective | Expected Outcome |
| Reactivity Prediction | Forecast the success of a given synthetic transformation. nsf.govresearchgate.net | Reduced experimental effort and accelerated discovery of new reactions. |
| Synthesis Optimization | Identify the ideal set of reaction parameters. beilstein-journals.org | Increased reaction yields, purity, and cost-effectiveness. |
| Retrosynthesis Planning | Propose novel and efficient synthetic pathways. | Innovation in the synthesis of complex fluorene derivatives. |
Conceptual Advancements in Understanding Non-Covalent Interactions within C9-Substituted Fluorene Systems
The substituents at the C9 position of the fluorene core significantly influence the molecule's conformation and its ability to engage in non-covalent interactions, such as π-π stacking and C-H/π interactions. aip.orgresearchgate.net A deeper understanding of these interactions is critical for the rational design of materials with specific properties.
Future research should aim for:
High-Level Computational Modeling : Employing density functional theory (DFT) and other advanced computational methods to accurately model the non-covalent interactions within and between this compound molecules. researchgate.networldscientific.com This can provide insights into the preferred packing arrangements in the solid state and aggregation behavior in solution.
Advanced Crystallography : Detailed analysis of single-crystal X-ray diffraction data can provide precise information about the intermolecular interactions in the solid state. mdpi.com
Supramolecular Chemistry : Investigating the self-assembly of this compound and its derivatives into well-defined supramolecular architectures driven by non-covalent interactions. rsc.org
| Research Area | Focus | Significance |
| Computational Chemistry | Accurate modeling of π-π stacking, C-H/π, and van der Waals interactions. aip.orgresearchgate.netchemrxiv.org | Prediction of solid-state packing and material properties. |
| Single-Crystal X-ray Diffraction | Precise determination of intermolecular distances and geometries. mdpi.com | Validation of computational models and understanding of crystal engineering principles. |
| Supramolecular Assembly | Exploration of self-organization into complex nanostructures. rsc.org | Development of new functional materials with tailored architectures. |
Exploration of Novel Building Blocks and Hybrid Systems Utilizing the Fluorene Core
The fluorene core is a versatile building block for the construction of a wide range of functional organic materials. nbinno.comacs.org The presence of the benzyl (B1604629) and butyl groups in this compound can be leveraged to create novel materials with unique properties.
Emerging opportunities include:
Organic Electronics : Incorporating the this compound unit into polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). rsc.orgku.ac.aetandfonline.com The bulky substituents at the C9 position can help to prevent aggregation-induced quenching of fluorescence, a common issue in organic electronic materials.
Hybrid Materials : The synthesis of hybrid materials by combining this compound with inorganic nanoparticles or metal-organic frameworks (MOFs) could lead to materials with synergistic properties.
Sensing Applications : The fluorescent nature of the fluorene core suggests that derivatives of this compound could be developed as chemosensors for the detection of various analytes. nih.gov
| Application Area | Rationale | Potential Impact |
| Organic Semiconductors | The fluorene core provides a rigid and conjugated platform. nbinno.comtandfonline.com | Development of next-generation displays, lighting, and solar cells. ku.ac.ae |
| Hybrid Materials | Combining the properties of organic and inorganic components. | Creation of multifunctional materials for catalysis, sensing, and energy storage. |
| Chemosensors | The fluorescence of the fluorene moiety can be modulated by analyte binding. nih.gov | Highly sensitive and selective detection of ions and small molecules. |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 9-Benzyl-9-butyl-9H-fluorene in laboratory settings?
- Methodological Answer : Prioritize using personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks, as fluorene derivatives often require ventilation due to potential respiratory irritancy . Consult Safety Data Sheets (SDS) for analogous compounds (e.g., 9,9-dimethyl-9H-fluorene) to infer flammability and reactivity hazards. Store in airtight containers away from oxidizers and ignition sources .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use and NMR to confirm substitution patterns on the fluorene core. Mass spectrometry (MS) with electron ionization (EI) or ESI+ can verify molecular weight and fragmentation patterns, as demonstrated for structurally similar 9-hydroxyfluorene . IR spectroscopy helps identify functional groups (e.g., C-H stretching in benzyl/butyl substituents).
Q. How can researchers optimize purification methods for this compound?
- Methodological Answer : Employ column chromatography with silica gel and a non-polar solvent system (e.g., hexane/ethyl acetate) to separate byproducts. Recrystallization from ethanol or toluene may improve purity. Analytical techniques like GC-MS (as used for 9,9-bis(methoxymethyl)fluorene) can monitor purity thresholds .
Q. What synthetic routes are reported for fluorene derivatives with bulky substituents?
- Methodological Answer : Friedel-Crafts alkylation or Suzuki-Miyaura coupling can introduce benzyl/butyl groups. For example, 9-n-butyl-9,9′-bifluorene was synthesized via nucleophilic substitution, leveraging steric effects to control regioselectivity . Optimize reaction conditions (e.g., temperature, catalyst loading) to mitigate steric hindrance from substituents.
Advanced Research Questions
Q. How do the electronic properties of this compound impact its application in organic electronics?
- Methodological Answer : Conduct cyclic voltammetry (CV) to measure HOMO/LUMO levels and bandgap. Compare with computational results (e.g., DFT calculations) to correlate substituent effects with charge transport behavior. Bifluorene derivatives, such as those in OLEDs, show tunable emission via substituent engineering .
Q. What strategies resolve contradictions in reported photophysical data for fluorene derivatives?
- Methodological Answer : Systematically evaluate experimental variables (e.g., solvent polarity, concentration) using UV-Vis and fluorescence spectroscopy. Cross-validate with single-crystal X-ray diffraction to assess packing effects on optoelectronic properties. For example, crystallographic data for 9-chloromethyl derivatives revealed π-π interactions altering emission profiles .
Q. How can computational modeling predict the crystallographic behavior of this compound?
- Methodological Answer : Use molecular dynamics (MD) simulations to model steric effects of benzyl/butyl groups on crystal packing. Compare predicted lattice parameters with experimental XRD data (e.g., for 9,9-dibutyl-2-cyanofluorene ). Software like SHELXL refines structural models against diffraction data .
Q. What challenges arise in resolving crystal structures of fluorene derivatives with bulky substituents?
- Methodological Answer : Bulky groups (e.g., benzyl) may induce disorder or twinning, complicating refinement. Use high-resolution synchrotron data and twin-law corrections in SHELXL . For example, 9-n-butyl-bifluorene required robust data collection to resolve torsional angles between fluorene units .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
